PEG methacrylate

Catalog No.
S3407869
CAS No.
25736-86-1
M.F
C24H46O12
M. Wt
526.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PEG methacrylate

CAS Number

25736-86-1

Product Name

PEG methacrylate

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate

Molecular Formula

C24H46O12

Molecular Weight

526.6 g/mol

InChI

InChI=1S/C24H46O12/c1-23(2)24(26)36-22-21-35-20-19-34-18-17-33-16-15-32-14-13-31-12-11-30-10-9-29-8-7-28-6-5-27-4-3-25/h25H,1,3-22H2,2H3

InChI Key

ANVPMFOXHJVWBT-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Hydrophilic Modification and Stabilization:

PEGMA is a valuable tool in scientific research due to its ability to introduce hydrophilic (water-loving) properties to various materials. This is achieved by incorporating the long, water-soluble PEG chain into the material's structure through the methacrylate group, which readily participates in polymerization reactions. This modification strategy finds applications in:

  • Drug delivery systems: PEGylation of drug carriers, such as liposomes and nanoparticles, enhances their water solubility and prevents aggregation, improving their circulation time in the body and targeting efficiency .
  • Bioconjugation: PEGylation of biomolecules like proteins and antibodies reduces their immunogenicity (ability to trigger an immune response) and improves their stability in biological environments .
  • Surface modification: PEGylation of surfaces, such as biosensors and microfluidic devices, minimizes non-specific protein adsorption, reducing background noise and improving assay sensitivity .

Synthesis of Functional Polymers:

PEGMA serves as a versatile building block for the synthesis of various functional polymers with unique properties. The presence of the methacrylate group allows it to undergo polymerization reactions, enabling the creation of:

  • Hydrogels: Crosslinking PE GMA with other polymers forms hydrogels, three-dimensional networks capable of absorbing large amounts of water. These hydrogels find applications in drug delivery, tissue engineering, and wound healing .
  • Star polymers: PEGMA can be used as the core molecule for creating star polymers, where multiple polymer chains radiate from a central core. These star polymers exhibit unique properties, such as enhanced stability and drug loading capacity .
  • Brush polymers: Grafting PEGMA onto surfaces results in the formation of brush polymers, with PEG chains densely packed like bristles on a brush. These surfaces exhibit improved biocompatibility, antifouling properties, and tunable surface properties .

Poly(ethylene glycol) methacrylate is a versatile polymer that combines the properties of poly(ethylene glycol) with methacrylate functionalities. This compound is characterized by its hydrophilicity, biocompatibility, and ability to form hydrogels, making it particularly useful in biomedical applications. The structure of poly(ethylene glycol) methacrylate consists of repeating units of poly(ethylene glycol) linked to methacrylate groups, allowing for various degrees of crosslinking and functionalization.

, primarily involving free radical polymerization. In this process, the methacrylate groups react with free radicals to form long-chain polymers. The presence of poly(ethylene glycol) segments can influence the kinetics of the reaction, often accelerating polymerization due to the increased viscosity and solvation effects provided by the polyethylene glycol chains. This behavior has been observed in studies where poly(ethylene glycol) acted as a solvent, enhancing the formation of high-molecular-weight poly(methyl methacrylate) through free radical polymerization .

Poly(ethylene glycol) methacrylate exhibits significant biological activity, particularly in drug delivery and tissue engineering applications. Its hydrophilic nature allows for the encapsulation of hydrophilic drugs, while its biocompatibility minimizes adverse immune responses. Studies have shown that microspheres made from poly(ethylene glycol) methacrylate can degrade rapidly in physiological conditions, releasing therapeutic agents effectively while exhibiting minimal cytotoxicity . Additionally, its ability to form hydrogels makes it suitable for scaffolding in tissue regeneration.

The synthesis of poly(ethylene glycol) methacrylate can be achieved through several methods:

  • Free Radical Polymerization: This is the most common method, where methacrylate monomers are polymerized in the presence of a free radical initiator.
  • Controlled Radical Polymerization: Techniques such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) can be employed to achieve better control over molecular weight and polydispersity.
  • Suspension Polymerization: This method involves dispersing the monomer in a continuous phase to form microspheres, which can be further crosslinked for stability .

: Used in drug delivery systems, tissue engineering scaffolds, and as a component in hydrogels.
  • Coatings: Employed in creating biocompatible coatings for medical devices.
  • Adhesives: Utilized in adhesives that require flexibility and biocompatibility.
  • Controlled Release Systems: Functions in systems designed for controlled release of pharmaceuticals.
  • Interaction studies involving poly(ethylene glycol) methacrylate focus on its compatibility with various biological molecules and its performance in drug delivery systems. Research has indicated that when used as a matrix for drug encapsulation, poly(ethylene glycol) methacrylate can significantly enhance drug solubility and bioavailability. Additionally, studies have shown that its degradation products are non-toxic and readily eliminated from the body .

    Poly(ethylene glycol) methacrylate shares similarities with several other compounds but possesses unique characteristics that set it apart:

    Compound NameKey FeaturesUnique Aspects
    Poly(methyl methacrylate)Rigid structure; commonly used in opticsLess biocompatible compared to PEG methacrylate
    Poly(ethylene glycol)Highly hydrophilic; used in drug deliveryLacks the crosslinking capability of PEG methacrylate
    Poly(ethylene glycol) acrylateSimilar uses but different reactivityAcrylate groups may lead to different polymerization kinetics
    Poly(lactic-co-glycolic acid)Biodegradable; used in drug deliveryDifferent degradation rates compared to PEG methacrylate
    PolycaprolactoneBiodegradable; flexibleDifferent mechanical properties than PEG methacrylate

    Poly(ethylene glycol) methacrylate's ability to be tailored for specific applications through varying degrees of crosslinking and functionalization makes it particularly unique among these compounds.

    XLogP3

    -0.9

    General Manufacturing Information

    Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-hydroxy-: ACTIVE
    XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

    Dates

    Modify: 2023-08-19

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